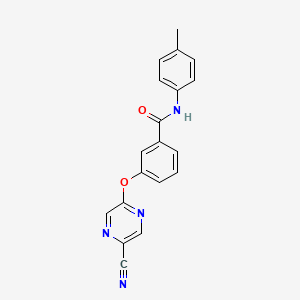![molecular formula C14H11ClFN3O3 B6716932 5-[(2-Chloro-6-fluorobenzoyl)amino]-2-methoxypyridine-3-carboxamide](/img/structure/B6716932.png)
5-[(2-Chloro-6-fluorobenzoyl)amino]-2-methoxypyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(2-Chloro-6-fluorobenzoyl)amino]-2-methoxypyridine-3-carboxamide is a synthetic organic compound with potential applications in various scientific fields. This compound features a complex structure that includes a pyridine ring substituted with a methoxy group, a carboxamide group, and a benzoyl group that is further substituted with chlorine and fluorine atoms. The presence of these functional groups imparts unique chemical properties to the compound, making it a subject of interest in medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(2-Chloro-6-fluorobenzoyl)amino]-2-methoxypyridine-3-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of 2-Chloro-6-fluorobenzoyl chloride: This intermediate can be prepared by reacting 2-chloro-6-fluorobenzoic acid with thionyl chloride (SOCl₂) under reflux conditions.
Amination Reaction: The resulting 2-chloro-6-fluorobenzoyl chloride is then reacted with 5-amino-2-methoxypyridine-3-carboxamide in the presence of a base such as triethylamine (TEA) to form the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, precise control of reaction conditions (temperature, pressure, and pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the chloro and fluoro substituents on the benzoyl group.
Oxidation and Reduction: The methoxy and carboxamide groups can participate in oxidation and reduction reactions, respectively.
Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Hydrolysis: Acidic conditions (HCl) or basic conditions (NaOH) can facilitate hydrolysis.
Major Products
Substitution: Products depend on the nucleophile used; for example, methoxy substitution would yield a methoxy derivative.
Oxidation: Oxidation of the methoxy group could yield a carboxylic acid.
Reduction: Reduction of the carboxamide group could yield an amine.
Hydrolysis: Hydrolysis would yield 2-chloro-6-fluorobenzoic acid and 5-amino-2-methoxypyridine.
Scientific Research Applications
Chemistry
In chemistry, 5-[(2-Chloro-6-fluorobenzoyl)amino]-2-methoxypyridine-3-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biological research, this compound can be used to study enzyme interactions and protein binding due to its ability to form stable complexes with biological macromolecules.
Medicine
In medicinal chemistry, the compound is investigated for its potential therapeutic properties. Its structure suggests it could interact with specific biological targets, making it a candidate for drug development, particularly in the treatment of diseases where modulation of enzyme activity is beneficial.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings that require stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of 5-[(2-Chloro-6-fluorobenzoyl)amino]-2-methoxypyridine-3-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds, van der Waals interactions, and possibly covalent bonds with its targets. These interactions can modulate the activity of enzymes or receptors, leading to the desired biological effect.
Comparison with Similar Compounds
Similar Compounds
- 5-[(2-Chloro-4-fluorobenzoyl)amino]-2-methoxypyridine-3-carboxamide
- 5-[(2-Chloro-6-fluorobenzoyl)amino]-2-ethoxypyridine-3-carboxamide
- 5-[(2-Bromo-6-fluorobenzoyl)amino]-2-methoxypyridine-3-carboxamide
Uniqueness
Compared to similar compounds, 5-[(2-Chloro-6-fluorobenzoyl)amino]-2-methoxypyridine-3-carboxamide is unique due to the specific positioning of the chloro and fluoro substituents on the benzoyl group. This positioning can significantly influence the compound’s reactivity and interaction with biological targets, potentially leading to different biological activities and applications.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique properties
Properties
IUPAC Name |
5-[(2-chloro-6-fluorobenzoyl)amino]-2-methoxypyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClFN3O3/c1-22-14-8(12(17)20)5-7(6-18-14)19-13(21)11-9(15)3-2-4-10(11)16/h2-6H,1H3,(H2,17,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLMMLWNFIJBHJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=N1)NC(=O)C2=C(C=CC=C2Cl)F)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClFN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[(2-Cyclopentyloxypyridin-4-yl)methyl]-3-[1-(oxan-4-yl)ethyl]urea](/img/structure/B6716851.png)
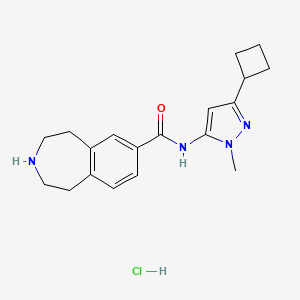
![1-[2-Methyl-2-(4-methylphenyl)propyl]-3-[(1-methylsulfonylcyclopropyl)methyl]urea](/img/structure/B6716869.png)
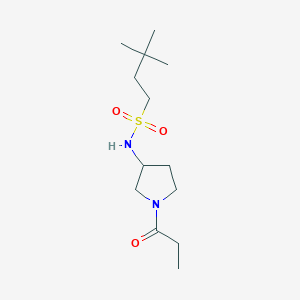
![3-[(2-Bromo-6-fluorophenyl)methylamino]benzamide](/img/structure/B6716874.png)
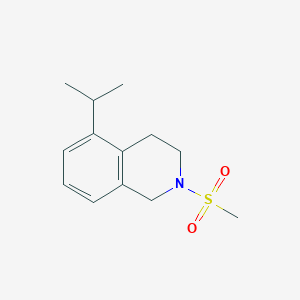
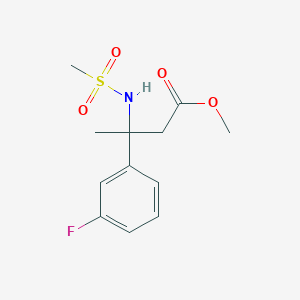
![N-(2-cyanoethyl)-7-methyl-2,6-dioxa-9-azaspiro[4.5]decane-9-carboxamide](/img/structure/B6716910.png)

![4-chloro-N-[(2-oxo-3H-1,3-thiazol-4-yl)methyl]-2-(trifluoromethyl)benzamide](/img/structure/B6716913.png)

![5-[(4-Chloropyridine-2-carbonyl)amino]-2-methoxypyridine-3-carboxamide](/img/structure/B6716924.png)
![3-bromo-N-[3-(propan-2-yloxymethyl)phenyl]pyridine-2-carboxamide](/img/structure/B6716952.png)
